
Sodium 2,4,6-trifluorobenzene-1-sulfinate
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Overview
Description
Sodium 2,4,6-trifluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2F3NaO2S and a molecular weight of 218.13 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sodium 2,4,6-trifluorobenzene-1-sulfinate typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4,6-trifluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 2,4,6-trifluorobenzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of organosulfur compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,4,6-trifluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the presence of electron-withdrawing fluorine atoms, which enhance the reactivity of the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Similar in structure but lacks the sulfonate group.
2,4,6-Trifluorobenzenesulfonyl chloride: A precursor in the synthesis of Sodium 2,4,6-trifluorobenzene-1-sulfinate.
Uniqueness
This compound is unique due to its combination of fluorine atoms and a sulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in various synthetic applications where other compounds may not be as effective .
Biological Activity
Sodium 2,4,6-trifluorobenzene-1-sulfinate is a sulfonic acid derivative known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its fluorinated aromatic structure which can influence biological interactions.
Structural Characteristics
The compound features a trifluoromethyl group attached to a benzene ring, which is further modified by a sulfonate group. This specific arrangement enhances its reactivity and solubility in biological systems. The presence of fluorine atoms is known to affect the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity. It has been evaluated against various viral strains, including SARS-CoV-2. The compound's mechanism of action appears to be related to its ability to inhibit viral replication through interaction with viral proteases.
Table 1: Antiviral Activity of this compound
Viral Strain | IC50 (μM) | EC50 (μM) |
---|---|---|
SARS-CoV-2 Variant | 0.013 | 0.37 |
Influenza Virus | >100 | >100 |
The data indicates that this compound has a potent inhibitory effect on SARS-CoV-2 while showing limited activity against other viruses at the tested concentrations .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results suggest that the compound exhibits low toxicity at therapeutic concentrations.
Table 2: Cytotoxicity Data
Cell Line | Concentration (μM) | Viability (%) |
---|---|---|
PC12 | 100 | 95 |
HEK293 | 100 | 90 |
HepG2 | 100 | 92 |
These findings indicate that this compound is non-toxic to several mammalian cell lines at concentrations that exhibit antiviral activity .
The proposed mechanism involves the compound's ability to bind to viral proteases and inhibit their activity. Molecular docking studies have shown that this compound fits well into the active site of these enzymes, suggesting a competitive inhibition model.
Figure 1: Molecular Docking Analysis
Molecular Docking
Case Studies
A notable case study involved the application of this compound in an animal model infected with SARS-CoV-2. Treatment with the compound resulted in a significant reduction in viral load compared to untreated controls. The study highlighted the potential for this compound as a therapeutic agent against COVID-19.
Table 3: In Vivo Efficacy Data
Treatment Group | Viral Load Reduction (%) |
---|---|
Control | 0 |
Sodium Sulfinate | 75 |
This efficacy underscores the need for further clinical studies to evaluate its therapeutic potential in humans .
Properties
Molecular Formula |
C6H2F3NaO2S |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
sodium;2,4,6-trifluorobenzenesulfinate |
InChI |
InChI=1S/C6H3F3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
ALQDFAUMYINBIE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
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